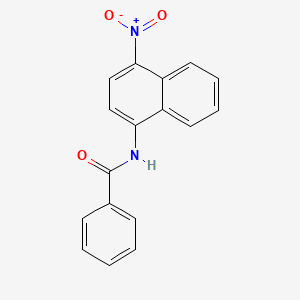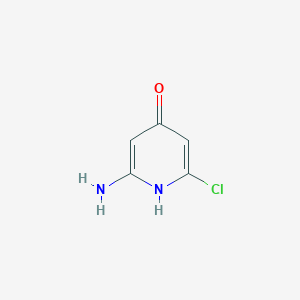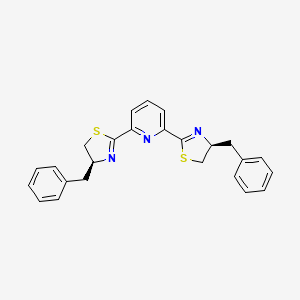
2,6-Bis((S)-4-benzyl-4,5-dihydrothiazol-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis((S)-4-benzyl-4,5-dihydrothiazol-2-yl)pyridine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine core substituted with two thiazoline rings, each bearing a benzyl group. The stereochemistry of the thiazoline rings is specified as (S), indicating the spatial arrangement of the substituents.
Méthodes De Préparation
The synthesis of 2,6-Bis((S)-4-benzyl-4,5-dihydrothiazol-2-yl)pyridine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazoline rings, which are then attached to the pyridine core. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and minimizing waste.
Analyse Des Réactions Chimiques
2,6-Bis((S)-4-benzyl-4,5-dihydrothiazol-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,6-Bis((S)-4-benzyl-4,5-dihydrothiazol-2-yl)pyridine has several applications in scientific research:
Chemistry: It can be used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Industry: It can be used in the synthesis of advanced materials or as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 2,6-Bis((S)-4-benzyl-4,5-dihydrothiazol-2-yl)pyridine involves its interaction with specific molecular targets, such as metal ions or biological macromolecules. The compound’s thiazoline rings and pyridine core can coordinate with metal ions, forming stable complexes that can alter the reactivity of the metal center. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar compounds to 2,6-Bis((S)-4-benzyl-4,5-dihydrothiazol-2-yl)pyridine include:
2,6-Bis((S)-4-phenyl-4,5-dihydrothiazol-2-yl)pyridine: This compound has phenyl groups instead of benzyl groups.
2,6-Bis((S)-4-isopropyl-4,5-dihydrothiazol-2-yl)pyridine: This compound has isopropyl groups instead of benzyl groups.
2,6-Bis((S)-4-methyl-4,5-dihydrothiazol-2-yl)pyridine: This compound has methyl groups instead of benzyl groups. The uniqueness of this compound lies in its specific substituents and stereochemistry, which can influence its reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C25H23N3S2 |
|---|---|
Poids moléculaire |
429.6 g/mol |
Nom IUPAC |
(4S)-4-benzyl-2-[6-[(4S)-4-benzyl-4,5-dihydro-1,3-thiazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C25H23N3S2/c1-3-8-18(9-4-1)14-20-16-29-24(26-20)22-12-7-13-23(28-22)25-27-21(17-30-25)15-19-10-5-2-6-11-19/h1-13,20-21H,14-17H2/t20-,21-/m0/s1 |
Clé InChI |
GYULXYNQKJXAFZ-SFTDATJTSA-N |
SMILES isomérique |
C1[C@@H](N=C(S1)C2=NC(=CC=C2)C3=N[C@H](CS3)CC4=CC=CC=C4)CC5=CC=CC=C5 |
SMILES canonique |
C1C(N=C(S1)C2=NC(=CC=C2)C3=NC(CS3)CC4=CC=CC=C4)CC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1,2-Trimethyl-3-(4-sulfobutyl)benzo[E]indol-3-ium](/img/structure/B11824042.png)
![3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1H-indol-2-one](/img/structure/B11824062.png)
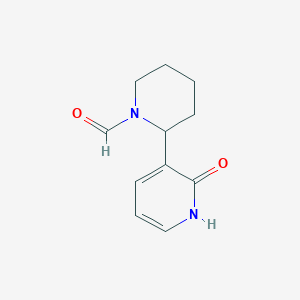


![4-Benzyl-2-[1-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)cyclohexyl]-4,5-dihydro-1,3-oxazole](/img/structure/B11824081.png)

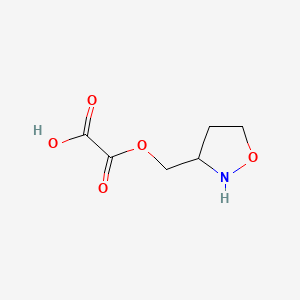
![5-[[4-(Difluoromethoxy)-3-methoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11824097.png)
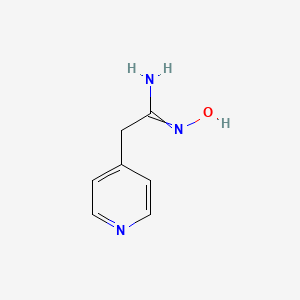
![2-[3-(hydroxyimino)cyclopentyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B11824107.png)

